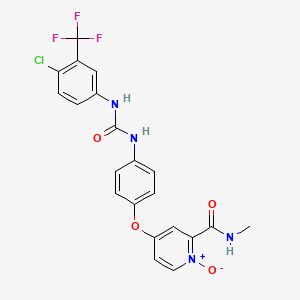

索拉非尼 N-氧化物

描述

科学研究应用

索拉非尼 N-氧化物在科学研究中有多种应用:

化学: 用作氧化反应和酶动力学研究中的参考化合物。

生物学: 研究其在细胞信号通路和激酶抑制中的作用。

作用机制

索拉非尼 N-氧化物通过抑制参与肿瘤细胞增殖和血管生成的多种激酶发挥作用。 它靶向 RAF、VEGFR 和 PDGFR 等激酶,破坏促进肿瘤生长的信号通路 . 该化合物与 CYP3A4 的血红素部分相互作用,导致其对该酶的抑制作用 .

类似化合物:

瑞戈非尼: 另一种具有类似结构和作用机制的多激酶抑制剂。

卡博替尼: 靶向类似的激酶,用于治疗肾细胞癌和肝细胞癌。

舒尼替尼: 一种具有重叠靶点但药代动力学特性不同的多激酶抑制剂.

独特性: 索拉非尼 N-氧化物因其作为索拉非尼代谢物的特定形成及其与 CYP3A4 的独特相互作用而独一无二。 这导致了其独特的药代动力学特征和药物相互作用的可能性 .

生化分析

Biochemical Properties

Sorafenib N-Oxide interacts with several enzymes and proteins. It is a known inhibitor of human hepatic CYP3A4 . This interaction plays a crucial role in the metabolism of Sorafenib and its transformation into Sorafenib N-Oxide .

Cellular Effects

Sorafenib N-Oxide has been found to have significant effects on various types of cells. For instance, it has been shown to inhibit the activity of CYP3A4, an enzyme that plays a key role in drug metabolism and synthesis of cholesterol, steroids, and other lipids . This inhibition can affect cellular processes and functions.

Molecular Mechanism

The molecular mechanism of Sorafenib N-Oxide involves its interaction with the enzyme CYP3A4. It binds to this enzyme, inhibiting its activity . This interaction can affect the metabolism of various drugs and the synthesis of important biomolecules within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sorafenib N-Oxide have been observed to change over time. For instance, it has been found that Sorafenib N-Oxide can accumulate in the serum of some patients during prolonged Sorafenib therapy . This accumulation can lead to changes in the drug’s effects over time .

Dosage Effects in Animal Models

In animal models, the effects of Sorafenib N-Oxide have been found to vary with different dosages. For instance, in a study involving tumor-bearing dogs, it was found that high-dose, once-weekly administration of Sorafenib resulted in dose-limiting toxicity .

Metabolic Pathways

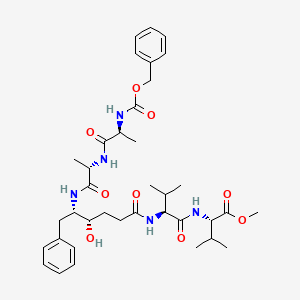

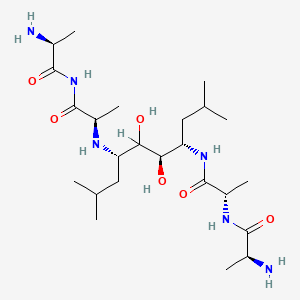

Sorafenib N-Oxide is involved in the Sorafenib metabolism pathway. It is produced from Sorafenib through the action of the enzyme CYP3A4 . This metabolic pathway plays a crucial role in the pharmacological activity of Sorafenib .

Transport and Distribution

The transport and distribution of Sorafenib N-Oxide within cells and tissues are complex processes that involve various transporters and binding proteins. For instance, it has been suggested that the influx transporter Oatp is a weak substrate for Sorafenib and a strong substrate for Sorafenib N-Oxide .

Subcellular Localization

Given its role as a metabolite of Sorafenib and its interactions with various enzymes and proteins, it is likely that it is distributed throughout the cell, with potential localization in the cytoplasm and other subcellular compartments .

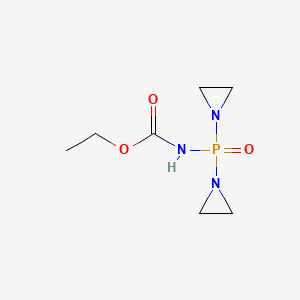

准备方法

合成路线和反应条件: 索拉非尼 N-氧化物的合成通常涉及索拉非尼的氧化。 一种常用的方法是在受控条件下使用过氧化氢或间氯过氧苯甲酸等氧化剂 . 该反应通常在二氯甲烷等有机溶剂中于低温下进行,以确保选择性和产率。

工业生产方法: 索拉非尼 N-氧化物的工业生产遵循类似的合成路线,但规模更大。 该过程涉及仔细控制反应参数,以最大限度地提高产率和纯度。 高性能液相色谱 (HPLC) 等技术用于监测反应过程和纯化最终产物 .

化学反应分析

反应类型: 索拉非尼 N-氧化物主要发生氧化反应。 它也可以在特定条件下参与还原和取代反应 .

常用试剂和条件:

氧化: 过氧化氢,二氯甲烷中的间氯过氧苯甲酸。

还原: 甲醇中的硼氢化钠。

取代: 各种亲核试剂,在三乙胺等碱的存在下。

主要产物: 索拉非尼氧化的主要产物是索拉非尼 N-氧化物本身。 还原反应可以将其还原回索拉非尼,而取代反应可以根据所用亲核试剂的不同而导致各种衍生物 .

相似化合物的比较

Regorafenib: Another multi-kinase inhibitor with a similar structure and mechanism of action.

Cabozantinib: Targets similar kinases and is used in the treatment of renal cell carcinoma and hepatocellular carcinoma.

Sunitinib: A multi-kinase inhibitor with overlapping targets but different pharmacokinetic properties.

Uniqueness: Sorafenib N-oxide is unique due to its specific formation as a metabolite of sorafenib and its distinct interactions with CYP3A4. This contributes to its unique pharmacokinetic profile and potential for drug-drug interactions .

属性

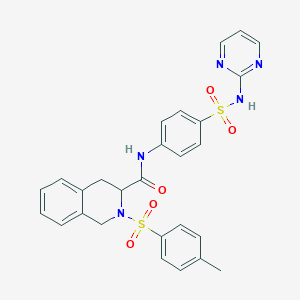

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4O4/c1-26-19(30)18-11-15(8-9-29(18)32)33-14-5-2-12(3-6-14)27-20(31)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAZCCVUZDIZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431376 | |

| Record name | Sorafenib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583840-03-3 | |

| Record name | Sorafenib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-673472 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XYK65KIGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

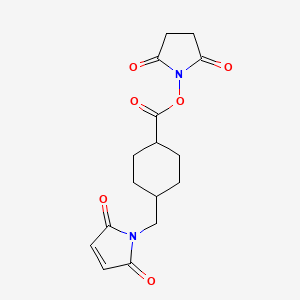

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sorafenib N-oxide, and how does it relate to Sorafenib?

A1: Sorafenib N-oxide is the primary active metabolite of the multikinase inhibitor Sorafenib. It is generated through CYP3A4-mediated oxidation of Sorafenib in the liver. [, ] Both Sorafenib and Sorafenib N-oxide exhibit inhibitory activity against various tyrosine kinases, including VEGFR, PDGFR, c-Kit, and FLT3-ITD, ultimately interfering with tumor growth and proliferation. [, , , , ]

Q2: How potent is Sorafenib N-oxide compared to Sorafenib in inhibiting FLT3-ITD?

A2: Sorafenib N-oxide demonstrates potent inhibition of FLT3-ITD with a binding constant (Kd) of 70 nmol/L. While this showcases its strong interaction with FLT3-ITD, its potency is slightly lower than Sorafenib, which exhibits a Kd of 94 nmol/L. [, ]

Q3: Does Sorafenib N-oxide affect downstream signaling pathways in leukemia cells?

A3: Yes, Sorafenib treatment, which leads to the formation of Sorafenib N-oxide, has been shown to inhibit the phosphorylation of AKT, S6 ribosomal protein, and 4E-BP1 in leukemia cells. [] This suggests its role in disrupting key signaling cascades involved in cell growth and survival.

Q4: How does Sorafenib N-oxide interact with CYP3A4?

A4: Research suggests Sorafenib N-oxide acts as a linear-mixed inhibitor of human hepatic CYP3A4. [] Molecular docking studies indicate that Sorafenib N-oxide interacts with key amino acid residues within the enzyme's substrate recognition sequences, potentially explaining its inhibitory effects on CYP3A4 activity. []

Q5: How does the pharmacokinetics of Sorafenib N-oxide differ in children compared to adults?

A5: In children, several factors influence the metabolism of Sorafenib to Sorafenib N-oxide, including age and sex. Boys tend to exhibit higher Sorafenib N-oxide ratios than girls, particularly those under ten years old. [] This highlights the importance of considering ontogeny when administering Sorafenib to pediatric patients.

Q6: Can concurrent medications impact Sorafenib N-oxide pharmacokinetics?

A6: Yes, concurrent use of medications can influence Sorafenib N-oxide pharmacokinetics. Co-administration of Sorafenib with azole antifungal agents, potent inhibitors of CYP3A4, has been shown to reduce Sorafenib N-oxide formation. [, ] Similarly, co-administering Sorafenib with clofarabine and cytarabine may also influence Sorafenib N-oxide clearance. []

Q7: Is there a correlation between Sorafenib N-oxide exposure and skin toxicity?

A7: Yes, a potential link exists between Sorafenib N-oxide exposure and the development of hand-foot skin reaction (HFSR), a common side effect of Sorafenib treatment. Studies show a shorter time to developing grade 2-3 HFSR is associated with higher steady-state concentrations of both Sorafenib and Sorafenib N-oxide. []

Q8: Does Sorafenib N-oxide exhibit antitumor activity in vitro?

A8: Yes, Sorafenib N-oxide demonstrates in vitro activity against several AML cell lines, including those with FLT3-ITD and wild-type FLT3. [, ] This suggests its potential as a therapeutic agent in treating AML.

Q9: What is the role of Sorafenib N-oxide in achieving remission in leukemia patients?

A9: While Sorafenib is the primary drug administered, its conversion to Sorafenib N-oxide contributes to the overall therapeutic effect. Studies indicate that patients with relapsed/refractory pediatric AML treated with Sorafenib (leading to Sorafenib N-oxide formation) in combination with clofarabine and cytarabine achieved complete remission or complete remission with incomplete blood count recovery. []

Q10: What analytical methods are commonly used to measure Sorafenib and Sorafenib N-oxide concentrations?

A10: Several analytical methods are employed to quantify Sorafenib and Sorafenib N-oxide levels, including:* Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method is widely used to determine the concentrations of Sorafenib, Sorafenib N-oxide, and other metabolites in biological samples, aiding in pharmacokinetic studies and therapeutic drug monitoring. [, ] * High-performance liquid chromatography with ultraviolet detection (HPLC-UV): This method offers accurate and reproducible quantification of Sorafenib and Sorafenib N-oxide within a specific linear range, proving valuable for monitoring patients undergoing Sorafenib treatment. [] * Competitive enzyme-linked immunosorbent assay (ELISA): This technique, utilizing a specific antibody against Sorafenib, allows for the sensitive measurement of Sorafenib levels in serum, proving useful for therapeutic drug monitoring and pharmacokinetic studies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)

![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)